molecular formula C8H15N2O5P B1677130 Midafotel CAS No. 117414-74-1

Midafotel

货号 B1677130
CAS 编号: 117414-74-1
分子量: 250.19 g/mol
InChI 键: VZXMZMJSGLFKQI-ABVWVHJUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Midafotel (also known as CPPene or SDZ EAA 494) is a potent, competitive antagonist at the NMDA receptor . It was originally designed as a potential therapy for excitotoxicity, epilepsy, or neuropathic pain . It has shown promise in in vitro trials, proving to be a potent competitive antagonist at the NMDA without affecting other receptors .


Molecular Structure Analysis

The molecular formula of Midafotel is C8H15N2O5P . Its exact mass is 250.071854 Da and its average mass is 250.191 Da .

科学研究应用

神经源性直立性低血压

米多林(Midodrine)是一种α-肾上腺能受体激动剂,已被证明在治疗神经源性直立性低血压(NOH)方面具有疗效。一项研究表明,米多林显著增加了站立时的收缩压,并改善了NOH患者的症状,建议每日两到三次口服10毫克以改善症状(Wright et al., 1998)

四肢瘫痪患者的直立性低血压

米多林盐酸盐的应用延伸到早期四肢瘫痪患者的直立性低血压治疗,表明其作为治疗脊髓损伤相关低血压的重要选择之一(Barber et al., 2000)

直立性低血压的联合治疗

比较米多林与奥曲肽治疗直立性低血压的研究表明,这两种药物的联合比单独使用更有效,为管理这种疾病提供了一种新颖的方法(Hoeldtke et al., 1998)

自主神经功能衰竭

在导致直立性低血压的自主神经功能衰竭患者中,米多林的有效性取决于自主神经反射的保留,强调了患者选择对治疗疗效的重要性(Kaufmann et al., 1988)

重症监护室血管收缩药物的停用

米多林已被用作辅助治疗以促进静脉血管收缩药物输注的停用,突显了其超越传统应用的潜力(Poveromo et al., 2016)

药理动力学

已经探讨了米多林的药理动力学,表明其作为口服活性肾上腺能受体激动剂在治疗低血压方面的作用,研究重点放在其代谢和对血压和心率的影响上(Zachariah et al., 1986)

未来方向

Midafotel was initially developed by Novartis Pharma AG, but its global highest R&D status is now discontinued . This suggests that while Midafotel showed promise in early trials, it may not have met the necessary criteria for further development or commercialization .

属性

IUPAC Name

(2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXMZMJSGLFKQI-ABVWVHJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045740
Record name Midafotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Midafotel

CAS RN

117414-74-1
Record name Midafotel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117414-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Midafotel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Midafotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIDAFOTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LYU6ZF84G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Midafotel
Reactant of Route 2
Midafotel
Reactant of Route 3
Midafotel
Reactant of Route 4
Midafotel
Reactant of Route 5
Midafotel
Reactant of Route 6
Midafotel

Citations

For This Compound
38
Citations
BA Chalyk, OO Grygorenko, SV Ryabukhin… - … OF PAPERS OF THE …, 2019 - enamine.net
… Several compounds of this class (eg AP-4, AP-5, AP-7, Selfotel, and Midafotel) were evaluated as NDMA receptor antagonists and have reached clinical trials. On the other hand, …
Number of citations: 0 enamine.net
BA Chalyk, AS Sosedko, DM Volochnyuk… - Organic & …, 2018 - pubs.rsc.org
The results of the study on reactions of halogenoximes bearing (protected) functional groups or fluorinated substituents with various phosphorus-containing dipolarophiles are described…
Number of citations: 32 pubs.rsc.org
LB Han, Y Ono, Q Xu, S Shimada - Bulletin of the Chemical Society of …, 2010 - journal.csj.jp
… A representative example of such compounds is Midafotel ((R)-4-[(2E)-3-phosphono-2-propenyl]-2-piperazinecarboxylic acid) which is a potent and competitive N-methyl-Daspartate (…
Number of citations: 30 www.journal.csj.jp
LM Haugaard-Kedström, EFA Fernandes… - … Therapy for Stroke and …, 2017 - Springer
During ischemia and stroke, a large excess of glutamate is released from the presynaptic terminal into the synaptic cleft. The NMDA receptor is activated by glutamate in the presence of …
Number of citations: 4 link.springer.com
K Marder - Current Neurology and Neuroscience Reports, 2004 - Springer
… widespread loss of glutamatergic neurons have included trials of glycine modulators (D cycloserine and milacemide) and competitive NMDA receptor antagonists such as midafotel and …
Number of citations: 15 link.springer.com
MB Dybek - 2023 - search.proquest.com
Memantine, an N-methyl-D-aspartate receptor (NMDAR) antagonist is FDA approved for the treatment of moderate to severe Alzheimer disease. The efficacy is believed to stem from its …
Number of citations: 0 search.proquest.com
AO Egunlusi, SF Malan, J Joubert - ChemMedChem, 2015 - Wiley Online Library
… Competitive NMDA receptor antagonists such as midafotel and selfotel have been developed but abandoned because of their dose-related psychotomimetic side effects.15, 16 The use …
SK Sonkusare, CL Kaul, P Ramarao - Pharmacological research, 2005 - Elsevier
… Competitive NMDA-receptor antagonists bind to the same receptor site as glutamate and include midafotel and selfotel, whose development has been discontinued because of their …
Number of citations: 490 www.sciencedirect.com
AA Farooqui, WY Ong, LA Horrocks… - … Aspects of Excitotoxicity, 2008 - Springer
… Competitive NMDA antagonists, midafotel and selfotel, interact at the same site at which glutamate binds to the NMDA receptor complex. They weakly cross the blood-brain barrier, but …
Number of citations: 0 link.springer.com
ML van Campagne, HB Verheul, K Nicolaij… - Journal of Cerebral …, 1994 - research.tue.nl
We explored the therapeutic potentials of two N-methyl-D-aspartate (NMDA) receptor antagonists in vivo using different techniques. NMDA injected into the striatum of neonatal rats (20 …
Number of citations: 0 research.tue.nl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。